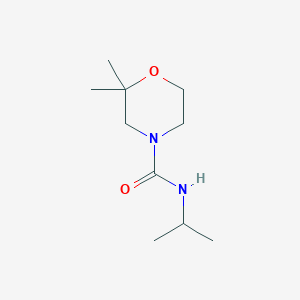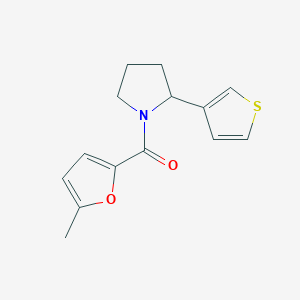
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, also known as MTM or Methoxetamine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity as a recreational drug due to its hallucinogenic effects. However, MTM has also shown potential in scientific research, particularly in the field of neuroscience.
作用機序
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone acts as a selective antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone can disrupt the normal functioning of the brain, leading to dissociative and hallucinogenic effects. (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone also interacts with other neurotransmitter systems, including the dopamine and serotonin systems, which can further contribute to its effects.
Biochemical and Physiological Effects
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects. These include dissociation, hallucinations, euphoria, and sedation. (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone can also cause changes in perception, mood, and thought processes. However, the exact nature and extent of these effects are still being studied.
実験室実験の利点と制限
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has several advantages for use in lab experiments. It is relatively simple to synthesize and can be obtained in pure form. It also has a well-defined mechanism of action, which makes it useful for studying the NMDA receptor and other neurotransmitter systems. However, (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone also has several limitations. It is a controlled substance and can only be used in a licensed laboratory setting. It also has potential for abuse and can cause harmful side effects if not used properly.
将来の方向性
There are several future directions for research on (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. One area of interest is the potential use of (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone as a therapeutic agent for neurological disorders, such as depression and anxiety. (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has also been studied for its potential use in pain management, as it can block the NMDA receptor, which is involved in the perception of pain. Another area of interest is the development of new analogs of (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone that may have improved therapeutic properties. Overall, (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has shown promise as a tool for scientific research and may have potential for future medical applications.
合成法
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is synthesized through a multi-step process that involves the condensation of 2-aminothiophenol and 5-methylfurfural in the presence of acid catalysts. The resulting product is then reacted with methylamine and formaldehyde to form (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. The synthesis of (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has shown potential in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has also been shown to interact with other neurotransmitter systems, including the dopamine and serotonin systems.
特性
IUPAC Name |
(5-methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10-4-5-13(17-10)14(16)15-7-2-3-12(15)11-6-8-18-9-11/h4-6,8-9,12H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYAQUFXIRSMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCCC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[3-(2-fluorophenoxy)-2-hydroxypropoxy]phenyl]-3-methylbenzamide](/img/structure/B7558713.png)
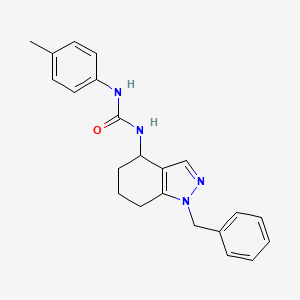
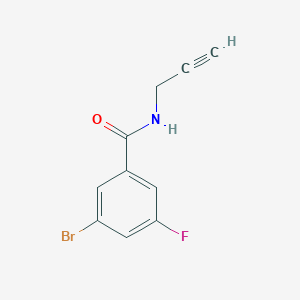
![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)
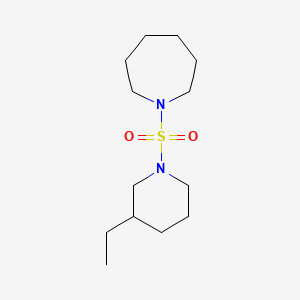
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)



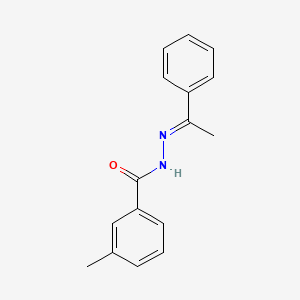
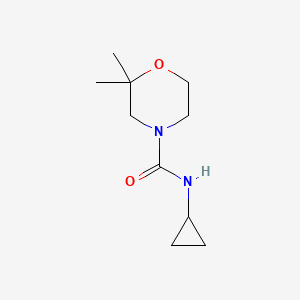
![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)
